![molecular formula C12H14O3 B3132342 Methyl 2-benzyl-3-oxobutanoate CAS No. 3666-82-8](/img/structure/B3132342.png)
Methyl 2-benzyl-3-oxobutanoate
Overview
Description
“Methyl 2-benzyl-3-oxobutanoate” is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.238 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 2-benzyl-3-oxobutanoate” consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact mass is 206.0943 Da .Physical And Chemical Properties Analysis
“Methyl 2-benzyl-3-oxobutanoate” is a liquid at room temperature . It has a molecular weight of 206.24 g/mol . Other physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
Synthesis and Characterization
Methyl 2-benzyl-3-oxobutanoate has been studied for its role in the synthesis of novel organic compounds. For instance, it has been used in the synthesis of pyrazole derivatives, which are characterized for their antioxidant properties and analyzed using spectroscopic methods and single crystal X-ray diffraction studies (Naveen et al., 2021). Additionally, its derivatives have been synthesized for use as raw materials in carbapenem synthesis, demonstrating its utility in pharmaceutical manufacturing (Chao et al., 2009).
Role in Organic Reactions
Methyl 2-benzyl-3-oxobutanoate is also involved in various organic reactions. It has been used in transformations to produce oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives, showing its versatility in creating diverse chemical structures (Stanovnik et al., 2003). Additionally, it has been used in the synthesis of benzyl 2H-chromenones, highlighting its application in producing compounds with potential α-amylase inhibitory and antioxidant activities (Kumar et al., 2013).
Catalytic and Antimicrobial Properties
The compound has been studied for its use in catalytic processes and antimicrobial activities. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a derivative, was synthesized and characterized for its antimicrobial activity, showcasing the potential biomedical applications of these compounds (Kariyappa et al., 2016).
Enantioselective Reduction and Chiral Synthesis
Methyl 2-benzyl-3-oxobutanoate is also significant in enantioselective synthesis. For instance, it has been reduced enantioselectively to produce specific alcohols, demonstrating its role in producing optically active compounds for pharmaceutical applications (Salvi & Chattopadhyay, 2004).
Safety and Hazards
The safety information for “Methyl 2-benzyl-3-oxobutanoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 2-benzyl-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)11(12(14)15-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOAKCUFYGFYGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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